1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one
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Overview
Description
1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one is a synthetic compound characterized by a complex structure incorporating a variety of chemical groups. Its significance spans multiple fields, from pharmacology to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several sequential steps, each requiring specific conditions and reagents. The route typically begins with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Key steps include:
Formation of the piperazin-1-yl moiety.
Attachment of the 2-methylpyrazolo[1,5-a]pyrazine group.
Introduction of the but-2-yn-1-yl chain.
Final coupling to form the ethan-1-one group.
Industrial Production Methods
Industrial production may involve large-scale synthesis with continuous flow techniques to ensure consistency and efficiency. This includes precise temperature control and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one can undergo various chemical reactions:
Oxidation: Commonly involves reagents like KMnO4 or H2O2.
Reduction: Utilizes agents such as LiAlH4 or NaBH4.
Substitution: Typically involves halogenation or alkylation using reagents like halides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenation with halides (e.g., Br2), alkylation with alkyl halides (e.g., CH3Cl)
Major Products Formed
The primary products depend on the specific reaction conditions and reagents used. For instance, oxidation typically results in the formation of ketones or carboxylic acids, while reduction produces alcohols or amines.
Scientific Research Applications
1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one finds applications in various scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biological effects. The pathways involved are often complex and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperidin-1-yl)ethan-1-one
1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)propan-1-one
Uniqueness
1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one stands out due to its specific structural features, which impart unique chemical properties. These properties make it particularly valuable for targeted applications in research and industry.
Hope this sparks your curiosity about the fascinating world of complex compounds!
Properties
IUPAC Name |
1-[4-[4-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-18-17-21-22(23-7-11-28(21)24-18)27-9-5-20(6-10-27)30-16-4-3-8-25-12-14-26(15-13-25)19(2)29/h7,11,17,20H,5-6,8-10,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXGYTAOVBCLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)OCC#CCN4CCN(CC4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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